molecular formula C16H20N4O3S B6974602 N-(1-cyclopropylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

N-(1-cyclopropylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B6974602
M. Wt: 348.4 g/mol
InChI Key: CLHOJCSYZSQKHM-UHFFFAOYSA-N
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Description

N-(1-cyclopropylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-(1-cyclopropylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit specific enzymes and signaling pathways.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescent dyes and sensors

Mechanism of Action

The mechanism of action of N-(1-cyclopropylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

N-(1-cyclopropylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(1-cyclopropylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c21-16(14-11-17-20-8-2-1-3-15(14)20)18-12-6-9-19(10-7-12)24(22,23)13-4-5-13/h1-3,8,11-13H,4-7,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHOJCSYZSQKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)NC(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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